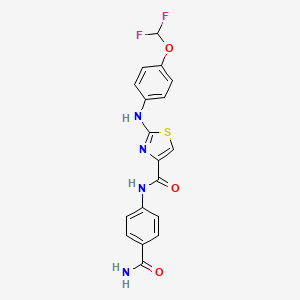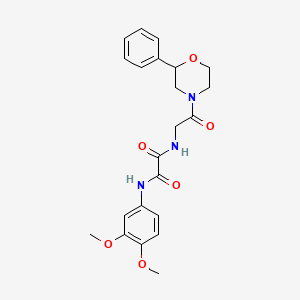![molecular formula C15H21N5O3 B2681129 8-(2-羟乙基)-3-异丁基-1,7-二甲基-1H-咪唑并[2,1-f]嘌呤-2,4(3H,8H)-二酮 CAS No. 915915-56-9](/img/structure/B2681129.png)
8-(2-羟乙基)-3-异丁基-1,7-二甲基-1H-咪唑并[2,1-f]嘌呤-2,4(3H,8H)-二酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-(2-hydroxyethyl)-3-isobutyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a useful research compound. Its molecular formula is C15H21N5O3 and its molecular weight is 319.365. The purity is usually 95%.
BenchChem offers high-quality 8-(2-hydroxyethyl)-3-isobutyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-(2-hydroxyethyl)-3-isobutyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Sure! Here is a comprehensive analysis of the scientific research applications of 8-(2-hydroxyethyl)-3-isobutyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione, focusing on six unique applications:
Anticancer Activity
This compound has shown significant potential in anticancer research. It acts by inhibiting key enzymes involved in cancer cell proliferation and survival. Studies have demonstrated its efficacy against various human cancer cell lines, including colon, leukemia, neuroblastoma, and lung cancer cells . Its mechanism involves disrupting the cell cycle and inducing apoptosis in cancer cells, making it a promising candidate for further development as an anticancer agent.
Antiviral Properties
The structure of this compound allows it to interfere with viral replication processes. It has been found effective against viruses such as herpes and HIV by inhibiting viral DNA polymerase and reverse transcriptase enzymes . This makes it a valuable compound in the development of antiviral drugs, particularly for treating chronic viral infections.
Anti-inflammatory Effects
Research has indicated that this compound possesses anti-inflammatory properties. It can inhibit the production of pro-inflammatory cytokines and reduce inflammation in various models . This makes it a potential candidate for treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
Neuroprotective Applications
The compound has shown neuroprotective effects in models of neurodegenerative diseases. It can protect neurons from oxidative stress and apoptosis, which are common features in conditions like Alzheimer’s and Parkinson’s diseases . This suggests its potential use in developing treatments for neurodegenerative disorders.
Cardioprotective Effects
Studies have also explored the cardioprotective properties of this compound. It can reduce myocardial infarction size and improve cardiac function in models of heart disease . Its mechanism involves reducing oxidative stress and inflammation in cardiac tissues, highlighting its potential in cardiovascular therapy.
Antioxidant Activity
The compound exhibits strong antioxidant properties, which can neutralize free radicals and reduce oxidative damage in cells . This activity is beneficial in preventing and treating diseases associated with oxidative stress, such as cancer, cardiovascular diseases, and neurodegenerative disorders.
属性
IUPAC Name |
6-(2-hydroxyethyl)-4,7-dimethyl-2-(2-methylpropyl)purino[7,8-a]imidazole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N5O3/c1-9(2)7-20-13(22)11-12(17(4)15(20)23)16-14-18(5-6-21)10(3)8-19(11)14/h8-9,21H,5-7H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVQKNRSIGXOMGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C3=C(N=C2N1CCO)N(C(=O)N(C3=O)CC(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-1-ethyl-3-nitroquinolin-2(1H)-one](/img/structure/B2681047.png)
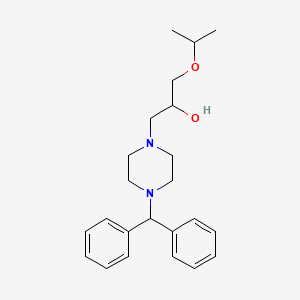
![N-[3-[3-methyl-4-(3-methylphenyl)piperazin-1-yl]propyl]-3-[5-oxo-4-(3-propan-2-yloxypropyl)-3,3a,5a,6,7,8,9,9a-octahydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide](/img/structure/B2681052.png)
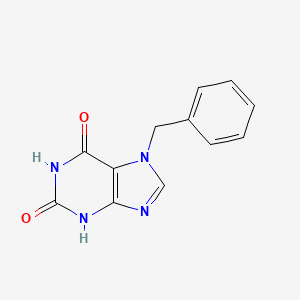
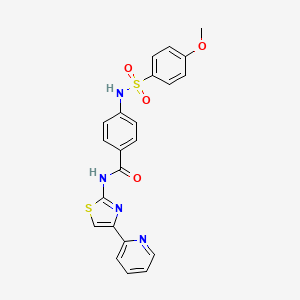
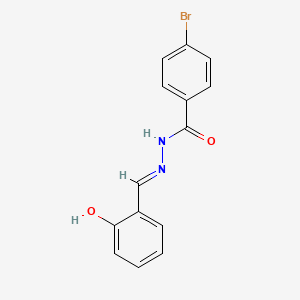
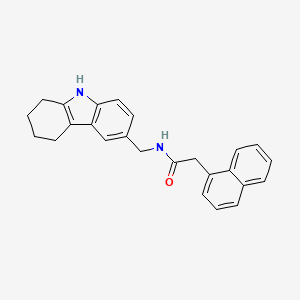
![2-((3-(3-chlorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-phenethylacetamide](/img/structure/B2681058.png)

![4-Fluoro-3-[(2,2,2-trifluoroethyl)amino]phenol](/img/structure/B2681061.png)


